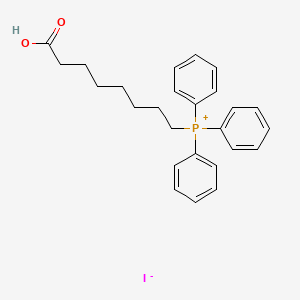
(7-Carboxyheptyl)(triphenyl)phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Carboxyheptyl)(triphenyl)phosphanium iodide is a chemical compound that features a triphenylphosphonium moiety attached to a 7-carboxyheptyl chain, with an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Carboxyheptyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with a suitable alkylating agent, followed by the introduction of the carboxyheptyl group. The reaction conditions often require a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction. The iodide counterion is introduced through the use of an iodinating agent such as sodium iodide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(7-Carboxyheptyl)(triphenyl)phosphanium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, cyanides, or thiolates can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction yields phosphines .
Scientific Research Applications
(7-Carboxyheptyl)(triphenyl)phosphanium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential as a mitochondrial targeting agent due to the triphenylphosphonium moiety, which can facilitate the delivery of therapeutic agents to mitochondria.
Medicine: Research is ongoing into its potential use in drug delivery systems, particularly for targeting cancer cells.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (7-Carboxyheptyl)(triphenyl)phosphanium iodide involves its ability to target and accumulate in mitochondria due to the lipophilic triphenylphosphonium cation. This targeting is facilitated by the mitochondrial membrane potential, which drives the accumulation of the compound within the mitochondria. Once inside, it can exert its effects by interacting with mitochondrial components, potentially disrupting mitochondrial function and inducing cell death in targeted cells .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A related compound that lacks the carboxyheptyl group and iodide ion.
(4-Carboxybutyl)(triphenyl)phosphanium bromide: Similar structure but with a shorter alkyl chain and a bromide counterion.
(10-Carboxydecyl)(triphenyl)phosphanium chloride: Similar structure but with a longer alkyl chain and a chloride counterion.
Uniqueness
(7-Carboxyheptyl)(triphenyl)phosphanium iodide is unique due to its specific alkyl chain length and iodide counterion, which can influence its chemical reactivity and biological targeting properties. The presence of the carboxyheptyl group also provides additional functionalization possibilities, making it a versatile compound for various applications .
Properties
CAS No. |
115476-04-5 |
|---|---|
Molecular Formula |
C26H30IO2P |
Molecular Weight |
532.4 g/mol |
IUPAC Name |
7-carboxyheptyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C26H29O2P.HI/c27-26(28)21-13-2-1-3-14-22-29(23-15-7-4-8-16-23,24-17-9-5-10-18-24)25-19-11-6-12-20-25;/h4-12,15-20H,1-3,13-14,21-22H2;1H |
InChI Key |
MDAYCDUQRMMRQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















